molecular formula C12H11F3N4OS B2559152 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 339061-27-7

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2559152
CAS No.: 339061-27-7
M. Wt: 316.3
InChI Key: IJSBUJUUBWLMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a sulfanyl bridge linking the triazole moiety to the acetamide backbone. Such structural features are common in medicinal chemistry for optimizing pharmacokinetics and target engagement .

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4OS/c1-19-7-16-18-11(19)21-6-10(20)17-9-5-3-2-4-8(9)12(13,14)15/h2-5,7H,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSBUJUUBWLMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step chemical reactions. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole, which is then reacted with appropriate electrophiles to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. In a study where derivatives of triazole were synthesized, it was found that certain compounds demonstrated potent inhibitory effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth pathways .

Antimicrobial Effects

The triazole group is known for its antifungal properties. Compounds similar to 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide have been evaluated for their efficacy against fungal pathogens, showing promising results in inhibiting fungal growth, thus highlighting their potential as antifungal agents .

Anti-inflammatory Activity

Studies have also reported that triazole-containing compounds exhibit anti-inflammatory effects. These compounds may inhibit key enzymes involved in inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Anticancer Screening

A notable case study involved screening a library of compounds that included this compound against multicellular spheroids derived from cancer cell lines. The study found that this compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner .

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of various triazole derivatives against clinical isolates of fungi. The results indicated that certain modifications to the triazole ring significantly enhanced antifungal activity compared to standard treatments .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits fungal growth
Anti-inflammatoryReduces inflammation markers

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring is known to bind to various biological targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, substituent effects, and key research findings:

Compound Name Key Structural Differences Biological/Physical Properties References
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Benzamide core instead of acetamide; 4-methylthiazole substituent Similarity score of 0.500 to target compound; potential shared biological targets
MGH-CP25 (adamantan-1-yl phenyl substituent) Adamantane group replaces trifluoromethyl; enhanced lipophilicity Tested in cancer pharmacological studies; improved membrane permeability
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Ethylphenyl and pyridine substituents Orco channel agonist (insect olfactory receptors); EC₅₀ = 4.2 µM
7h (2-[4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide) Chlorophenyl and p-tolylaminomethyl groups Anti-exudative activity (73% inhibition vs. diclofenac sodium's 80% at 10 mg/kg)
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) Phenoxyacetamide backbone; lacks sulfanyl bridge Auxin-like activity in plants; inhibits root growth at 1 µM
GPR-17 agonist (morpholine-sulfonyl and trifluoromethoxyphenyl substituents) Morpholine-sulfonyl group; trifluoromethoxy instead of trifluoromethyl Binds GPR-17 receptor; potential role in neuroinhibition
NLO derivatives (propanamide backbone with chloro/nitro substituents) Propanamide instead of acetamide; 3-bromophenyl and nitro groups Nonlinear optical (NLO) properties; hyperpolarizability values up to 1.25 × 10⁻²⁹ esu

Key Comparisons :

Core Structure Modifications: Replacement of the acetamide backbone with benzamide (AB4) or phenoxyacetamide (WH7) alters target specificity. For example, WH7 lacks the sulfanyl bridge but retains auxin-like activity, suggesting divergent structure-activity relationships (SAR) . Propanamide derivatives () exhibit NLO properties, highlighting how backbone flexibility enables non-biological applications .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances binding to hydrophobic pockets compared to ethyl (VUAA-1) or methoxy () substituents .

Biological Activity: Anti-exudative analogs (e.g., 7h) show efficacy close to diclofenac sodium, suggesting the 1,2,4-triazole sulfanyl acetamide scaffold is viable for inflammatory applications . Orco agonists (VUAA-1, VUAA-3) demonstrate that minor substituent changes (e.g., pyridine vs. phenyl) can shift activity from mammalian targets to insect olfactory receptors .

Research Findings and Implications

  • Therapeutic Limitations : MGH-CP25’s pharmacological blockade in cancer cells underscores the scaffold’s versatility but also highlights context-dependent efficacy .
  • SAR Insights : WH7’s auxin activity and GPR-17 agonists’ neuroinhibitory roles suggest that the 1,2,4-triazole sulfanyl acetamide class is highly tunable for diverse applications .

Biological Activity

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula: C15H16N6OS2
  • Molecular Weight: 360.457 g/mol
  • IUPAC Name: N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-(methylamino)benzamide

The presence of the triazole moiety is significant for its biological activity, often associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole group exhibit notable antimicrobial properties. A study demonstrated that derivatives of triazoles possess effective activity against various bacterial strains. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as Jurkat and A-431. The IC50 values reported for related compounds suggest significant cytotoxicity, with some derivatives surpassing the efficacy of standard chemotherapeutics like doxorubicin .

Table 1: IC50 Values of Related Compounds

Compound IDCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
DoxorubicinJurkatReference

The structure-activity relationship (SAR) analysis indicates that substituents on the phenyl ring significantly influence the activity, highlighting the importance of electron-donating groups .

The proposed mechanism involves interaction with specific proteins associated with cancer cell survival and proliferation. Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts with target proteins, which may disrupt their normal function .

Study 1: Anticancer Efficacy

A recent study explored the effects of various triazole derivatives on cancer cell lines. The results indicated that modifications to the thiazole and triazole rings enhanced cytotoxicity. Specifically, compounds featuring electron-withdrawing groups exhibited improved efficacy against resistant cancer strains .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of triazole-containing compounds against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives were significantly more effective than conventional antibiotics, underscoring their potential as new therapeutic agents .

Q & A

Q. What are the established synthetic routes for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide, and how is its purity validated?

The compound is synthesized via nucleophilic substitution reactions between 4-methyl-4H-1,2,4-triazole-3-thiol and halogenated acetamide intermediates. Key steps include:

  • Thiol activation : Reacting the triazole-thiol with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or NaH) to form the sulfanyl linkage .
  • Oxidation control : For derivatives requiring sulfonyl groups, oxidation with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane/THF mixtures ensures selective sulfonation .
    Purity validation :
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.
  • Spectroscopy : ¹H/¹³C NMR and IR verify structural integrity (e.g., S-H absorption at ~2500 cm⁻¹ disappears post-reaction) .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard:

  • Crystallization : Slow evaporation from ethanol/ethyl acetate yields single crystals suitable for diffraction studies.
  • Key metrics : Bond lengths (C–S: ~1.78 Å, C–N: ~1.32 Å) and dihedral angles between triazole and acetamide moieties (e.g., 85.2°) align with DFT-optimized structures .
  • Software : SHELX and Olex2 refine atomic coordinates, with R-factors <0.05 indicating high precision .

Q. What in vitro biological assays are used to evaluate its antiviral activity?

  • Cytotoxicity : HEK-293 and GMK cells are treated with 10–100 µM compound for 48 hours; viability is assessed via MTT assay (IC₅₀ typically >50 µM) .
  • Antiviral activity : Plaque reduction assays against adenovirus-5 and ECHO-9 virus (EC₅₀ values range 12–35 µM). Virucidal effects are tested by pre-incubating virus particles with the compound before infecting cells .

Advanced Research Questions

Q. How can computational methods predict its binding affinity to biological targets?

  • Molecular docking : AutoDock Vina (scoring function: AMBER force field) docks the compound into viral protease pockets (e.g., adenovirus protease).
    • Protocol :

Prepare the receptor (PDB: 1AVP) by removing water and adding polar hydrogens.

Generate grid maps (20 ų) around the active site.

Run 50 docking poses; cluster results using RMSD <2.0 Å.

  • Outcome : Binding energies (ΔG) of −8.2 to −9.5 kcal/mol suggest strong inhibition potential .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across derivatives?

  • Case study : Derivatives with para-substituted phenyl groups show higher antiviral activity than ortho-substituted analogs. Contradictions arise when trifluoromethyl groups reduce potency despite increased lipophilicity.
    • Resolution :

MD simulations : Analyze solvation effects and steric clashes in the binding pocket.

Free-energy perturbation (FEP) : Quantify substituent contributions to binding entropy/enthalpy .

  • Table : SAR trends for key substituents
Substituent (R)EC₅₀ (µM)LogP
-CF₃ (ortho)35.23.8
-Cl (para)12.12.9
-OCH₃ (para)18.72.5

Q. How are nonlinear optical (NLO) properties evaluated for optoelectronic applications?

  • Experimental : Hyper-Rayleigh scattering (HRS) measures first hyperpolarizability (β). Values for this compound (β = 12.8 × 10⁻³⁰ esu) exceed urea standards .
  • Computational : Density functional theory (DFT) at B3LYP/6-311G(d,p) calculates electronic transitions. Key findings:
    • Charge transfer : Electron density shifts from triazole to acetamide upon excitation.
    • NLO descriptors : Polarizability (α = 3.1 × 10⁻²³ esu) correlates with π-conjugation length .

Q. What analytical methods identify degradation products under stressed conditions?

  • Forced degradation : Expose the compound to 0.1 M HCl (70°C, 24 hr), 0.1 M NaOH (70°C, 24 hr), and 3% H₂O₂ (25°C, 6 hr).
  • LC-MS/MS analysis :
    • Degradants : Hydrolysis of the acetamide group yields 2-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl acetic acid (m/z 201.1).
    • Oxidation : Sulfanyl to sulfonyl conversion confirmed by m/z shift (+32 Da) .

Methodological Notes

  • Data contradiction : Variability in antiviral EC₅₀ values may stem from differences in cell lines (e.g., HEK-293 vs. Vero) or viral strains. Standardize assays using WHO-recommended protocols .
  • Safety : Handle the compound in fume hoods with nitrile gloves; avoid aqueous contact due to sulfanyl group reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.